3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethylidene]hydrazin-1-ylidene]ethyl]thiophen-2-yl}methyl)-5-(trifluoromethyl)pyridine
Description
The compound 3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethylidene]hydrazin-1-ylidene]ethyl]thiophen-2-yl}methyl)-5-(trifluoromethyl)pyridine is a highly substituted aromatic heterocycle featuring dual pyridine cores, thiophene linkers, and hydrazine-based bridges. Key structural attributes include:
- Pyridine rings: Both pyridine moieties are substituted with electron-withdrawing groups (chloro and trifluoromethyl), enhancing electrophilic reactivity and stability .
- Hydrazine linkers: The (E)-configured hydrazine groups create rigid, planar geometries, facilitating π-conjugation across the molecule .
- Thiophene spacers: These sulfur-containing aromatic rings mediate electronic communication between the pyridine units and contribute to solubility in nonpolar solvents .
This compound’s design leverages aromaticity (delocalized π-electrons) and steric effects from trifluoromethyl groups, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., organic electronics) .
Properties
IUPAC Name |
(E)-1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-N-[(E)-1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylideneamino]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2F6N4S2/c1-13(23-5-3-17(39-23)9-21-19(27)7-15(11-35-21)25(29,30)31)37-38-14(2)24-6-4-18(40-24)10-22-20(28)8-16(12-36-22)26(32,33)34/h3-8,11-12H,9-10H2,1-2H3/b37-13+,38-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMHFLROXKPDNZ-VLMNQWLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(C)C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=C(S3)CC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(\C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl)/C)/C3=CC=C(S3)CC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2F6N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethylidene]hydrazin-1-ylidene]ethyl]thiophen-2-yl}methyl)-5-(trifluoromethyl)pyridine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridine and thiophene intermediates, followed by their functionalization with chloro and trifluoromethyl groups. The final step involves the coupling of these intermediates through a series of condensation and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethylidene]hydrazin-1-ylidene]ethyl]thiophen-2-yl}methyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The trifluoromethyl and chloro substituents may enhance the lipophilicity and biological activity of the molecule, allowing it to interact effectively with cancer cell pathways.
- Antimicrobial Properties : Studies have shown that pyridine derivatives can possess antimicrobial activity. The unique structure of this compound may contribute to its ability to inhibit bacterial growth or fungal infections.
- Enzyme Inhibition : The hydrazine moiety in the compound is known for its potential to act as an enzyme inhibitor. This could be particularly useful in developing drugs targeting specific pathways involved in diseases such as diabetes or obesity.
Agrochemical Applications
- Pesticide Development : The compound's structural features suggest potential use as a pesticide or herbicide. Compounds with similar configurations have been developed to target specific pests while minimizing environmental impact.
- Plant Growth Regulators : The incorporation of thiophene and pyridine rings is often associated with plant growth regulation. This compound could be explored for its ability to enhance crop yield or resistance to stress conditions.
Materials Science Applications
- Polymer Synthesis : The unique chemical structure allows for the potential development of specialized polymers. These polymers could exhibit enhanced thermal stability or chemical resistance, making them suitable for various industrial applications.
- Nanotechnology : The compound's properties may be harnessed in the creation of nanomaterials, which can be utilized in electronics or drug delivery systems due to their unique size-dependent properties.
Case Study 1: Anticancer Activity
A study conducted on similar pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications like those present in this compound could lead to new therapeutic agents.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal highlighted the antimicrobial properties of compounds containing thiophene rings, indicating that this compound might exhibit similar effects against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethylidene]hydrazin-1-ylidene]ethyl]thiophen-2-yl}methyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications and to optimize its efficacy and safety.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs share pyridine/hydrazine frameworks but differ in substituents, linker chemistry, and aromatic systems. Key comparisons are summarized below:
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Unique Features |
|---|---|---|---|---|
| Target Compound | C₂₃H₁₃Cl₂F₆N₅S₂ | ~640.4 (estimated) | Chloropyridine, trifluoromethyl, thiophene, (E)-hydrazine | Dual thiophene linkers; extended conjugation |
| 3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine | C₇H₇ClF₃N₃ | 225.598 | Chloropyridine, trifluoromethyl, methylhydrazine | Simpler structure; lacks thiophene or extended conjugation |
| 3-Chloro-6-[(E)-2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydrazin-1-yl]pyridazine | C₁₇H₉Cl₃F₃N₅ | 446.64 | Chloropyridine, trifluoromethyl, pyridazine, (E)-hydrazine, chlorophenyl | Pyridazine core; chlorophenyl substitution alters steric/electronic properties |
| Methyl 2-[1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)ethylidene]-1-hydrazinecarboxylate | C₁₇H₁₃ClF₃N₃O₃ | 423.75 | Chloropyridine, trifluoromethyl, hydrazinecarboxylate ester, phenoxy linker | Ester functionalization; phenoxy spacer increases polarity |
Key Observations:
Electron-Withdrawing Groups : All analogs feature chloro and trifluoromethyl groups, which stabilize the aromatic systems and reduce electron density at reactive sites .
Linker Diversity: The target compound employs thiophene linkers, while others use phenoxy () or pyridazine () systems. Thiophene enhances conjugation and charge transport compared to saturated linkers.
Hydrazine Configuration : The (E)-hydrazine geometry is conserved in analogs , critical for maintaining planar molecular architectures.
Physicochemical and Reactivity Trends
- Solubility : The target compound’s thiophene and trifluoromethyl groups likely confer moderate solubility in chlorinated solvents (e.g., dichloromethane), whereas the methylhydrazine analog () is more polar due to its smaller size and NH groups.
- Thermal Stability : Trifluoromethyl groups generally enhance thermal stability; however, the pyridazine analog () may exhibit lower stability due to strain in the six-membered heterocycle.
- Reactivity : The hydrazinecarboxylate ester () is prone to hydrolysis under acidic/basic conditions, unlike the target compound’s robust hydrazine-thiophene backbone.
Biological Activity
The compound 3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethylidene]hydrazin-1-ylidene]ethyl]thiophen-2-yl}methyl)-5-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Structural Overview
The molecular formula of the compound is . The structure features multiple functional groups, including chloro, trifluoromethyl, and thiophene moieties, which may contribute to its biological properties.
Biological Activity
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing trifluoromethyl groups have been shown to enhance cytotoxicity against various cancer cell lines. The presence of the thiophene and pyridine rings in the structure is hypothesized to facilitate interactions with biological targets, potentially inhibiting tumor growth.
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds with similar scaffolds have been reported to inhibit matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis. The binding affinity of the compound to these targets can be influenced by the electron-withdrawing nature of the trifluoromethyl groups.
Data Table: Biological Activity Summary
Case Studies
-
Study on Cytotoxicity
A recent study evaluated the cytotoxic effects of similar compounds on human breast cancer cells (MCF-7). The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, demonstrating its potential as an effective anticancer agent. -
Mechanistic Insights
Another investigation focused on the interaction of related compounds with MMPs. The study utilized enzyme assays to confirm that these compounds could effectively inhibit MMP activity, suggesting a mechanism through which they may prevent metastasis in cancer models.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the pyridine-thiophene backbone via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and anhydrous conditions .
- Step 2 : Introduction of the hydrazine-ethylidene linker through condensation reactions, optimized at 60–80°C in ethanol or DMF .
- Step 3 : Functionalization with trifluoromethyl and chloro groups using halogenation/fluorination reagents (e.g., Cl₂ gas, SF₄) under inert atmospheres .
Q. Critical Parameters :
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR (¹H/¹³C/¹⁹F) : Essential for confirming the positions of Cl, CF₃, and hydrazine groups. ¹⁹F NMR is critical for verifying trifluoromethyl substitution patterns .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns due to chlorine .
- HPLC-PDA : Detects impurities (e.g., unreacted intermediates) with C18 columns and acetonitrile/water gradients .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ELISA-based) to identify potential therapeutic targets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in substituent effects on biological activity?
- Density Functional Theory (DFT) : Predicts electron distribution at the hydrazine-ethylidene linker, explaining variations in binding affinity to biological targets (e.g., enzymes vs. receptors) .
- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers or protein active sites, clarifying why trifluoromethyl groups enhance membrane permeability but reduce solubility .
- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent electronegativity (Cl, CF₃) with bioactivity data to prioritize synthetic targets .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Co-Crystallization : Use of carboxylic acid co-formers (e.g., fumaric acid) to stabilize the hydrazine moiety .
- Temperature Gradients : Slow cooling from 40°C to 4°C in solvent mixtures (e.g., DMSO/water) to promote ordered lattice formation .
- Synchrotron Radiation : High-intensity X-rays resolve weak diffraction patterns caused by flexible thiophene-methyl groups .
Q. How do reaction mechanisms differ between nucleophilic substitution and metal-catalyzed coupling for functionalizing the pyridine ring?
| Parameter | Nucleophilic Substitution | Metal-Catalyzed Coupling |
|---|---|---|
| Catalyst | Not required | Pd(PPh₃)₄ or CuI |
| Solvent | Polar aprotic (DMF, DMSO) | Tetrahydrofuran (THF) or Toluene |
| Byproducts | Halide salts (e.g., NaCl) | Boronic acid derivatives |
| Yield Optimization | Excess amine nucleophile | Strict stoichiometry of reagents |
| Applicability | Limited to electron-deficient rings | Compatible with sterically hindered systems |
Q. How can contradictory data on substituent effects (e.g., Cl vs. CF₃) be reconciled in structure-activity studies?
- Controlled Comparative Synthesis : Prepare derivatives with single substituent changes (e.g., Cl→H or CF₃→CH₃) to isolate electronic vs. steric effects .
- Free-Wilson Analysis : Statistically deconvolute contributions of individual substituents to bioactivity .
- In Silico Docking : Compare binding poses in protein active sites to explain why CF₃ may enhance affinity in some targets but not others .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- LC-MS Stability Assays : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C; monitor degradation products over 24 hours .
- Radiolabeling : Track metabolic pathways using ¹⁴C-labeled analogs in hepatocyte cultures .
- Accelerated Stability Testing : Expose to heat (40°C) and humidity (75% RH) for 4 weeks; analyze via TLC/NMR for decomposition .
Methodological Guidelines for Data Interpretation
- Handling Isomeric Mixtures : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate E/Z hydrazine isomers, which exhibit distinct bioactivities .
- Statistical Validation : Apply ANOVA to biological triplicates; report p-values <0.05 as significant .
- Error Sources in Spectral Data :
- ¹H NMR: Solvent peaks (e.g., DMSO-d₆ at 2.5 ppm) may overlap with aromatic signals.
- HRMS: Isotopic clusters for Cl/CF₃ require careful deconvolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
